Potassium nitrite

Catalog No.
S576308
CAS No.
7758-09-0
M.F
KNO2
M. Wt
85.104 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium nitrite

CAS Number

7758-09-0

Product Name

Potassium nitrite

IUPAC Name

potassium;nitrite

Molecular Formula

KNO2

Molecular Weight

85.104 g/mol

InChI

InChI=1S/K.HNO2/c;2-1-3/h;(H,2,3)/q+1;/p-1

InChI Key

BXNHTSHTPBPRFX-UHFFFAOYSA-M

SMILES

N(=O)[O-].[K+]

solubility

281 G/100 CC OF WATER @ 0 °C; 413 G/100 CC OF WATER @ 100 °C
312 g/100g of water at 25 °C
SOL IN HOT ALCOHOL; VERY SOL IN LIQUID AMMONIA
306 parts by wt per 100 parts by wt of water at 20 °C
Insol in alcohol
Sol in 0.35 parts water, slightly sol in alcohol
Solubility in water, g/100ml at 0 °C: 281 (very good)

Synonyms

Nitrous Acid Potassium Salt; E 249; Klear

Canonical SMILES

N(=O)[O-].[K+]

Isomeric SMILES

N(=O)[O-].[K+]

The exact mass of the compound Potassium nitrite is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 281 g/100 cc of water @ 0 °c; 413 g/100 cc of water @ 100 °c312 g/100g of water at 25 °csol in hot alcohol; very sol in liquid ammonia306 parts by wt per 100 parts by wt of water at 20 °cinsol in alcoholsol in 0.35 parts water, slightly sol in alcoholsolubility in water, g/100ml at 0 °c: 281 (very good). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitrites - Supplementary Records. The United Nations designated GHS hazard class pictogram is Oxidizer;Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: COLOUR_RETENTION_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Potassium nitrite (KNO2) is a highly deliquescent, water-soluble inorganic salt and strong oxidizer utilized across chemical synthesis, corrosion inhibition, and thermal management. While sharing the core nitrite (NO2-) functionality with its more ubiquitous counterpart, sodium nitrite, the potassium salt is distinguished by its extreme aqueous solubility, distinct thermal transition profile, and compatibility with non-aqueous solvent systems like liquid ammonia and low-chain alcohols [1]. In industrial and laboratory procurement, potassium nitrite is specifically selected when a process requires ultra-high nitrite concentrations, strict avoidance of sodium cations, or specialized phase behavior in molten heat transfer salts [2].

Although sodium nitrite (NaNO2) is the default industrial source of nitrite, substituting it for potassium nitrite often leads to formulation failure or reaction stalling in specialized environments. Sodium nitrite's aqueous solubility is nearly four times lower than that of KNO2, severely limiting the maximum achievable concentration in liquid corrosion inhibitors or concentrated reagent feeds[1]. Furthermore, in non-aqueous organic synthesis, NaNO2 exhibits poor solubility in low-chain alcohols and liquid ammonia, whereas KNO2 remains soluble, enabling homogeneous diazotization and nitrosation [2]. Thermally, NaNO2 melts at a much lower temperature (271 °C) compared to KNO2 (440 °C), meaning generic substitution in high-temperature solid-state reactions or specific molten salt blends will result in premature melting and altered eutectic behavior [1].

Aqueous Solubility Limit for High-Concentration Formulations

A critical procurement differentiator for potassium nitrite is its extreme solubility in water. At 25 °C, potassium nitrite achieves a solubility of 312 g/100 g of water, whereas the industry-standard sodium nitrite reaches only 84.8 g/100 g under identical conditions [1]. This 3.6-fold increase in solubility allows formulators to create ultra-concentrated liquid products, reducing solvent volume, transport weight, and the risk of low-temperature precipitation during storage.

Evidence DimensionAqueous solubility at 25 °C
Target Compound Data312 g/100 g water
Comparator Or BaselineSodium nitrite (84.8 g/100 g water)
Quantified Difference~3.6x higher maximum concentration
ConditionsAqueous solution, 25 °C

Enables the manufacturing of ultra-dense liquid corrosion inhibitors and reagent feeds that resist crystallization during cold transport.

Thermal Stability and Melting Point Profile

In high-temperature applications and solid-state synthesis, the thermal phase transition of the nitrite salt dictates process limits. Potassium nitrite exhibits a melting point of 440 °C (where it begins to decompose), which is 169 °C higher than the melting point of sodium nitrite (271 °C)[1]. This expanded solid-state thermal window prevents premature liquefaction in specific high-temperature solid-phase reactions and alters the eutectic depression curve when engineered into ternary or binary heat transfer salt (HTS) mixtures [2].

Evidence DimensionMelting point / thermal transition
Target Compound Data440 °C (with decomposition)
Comparator Or BaselineSodium nitrite (271 °C)
Quantified Difference169 °C higher melting point
ConditionsStandard atmospheric pressure, pure anhydrous salts

Provides a significantly wider temperature range for solid-state processing and unique phase-change characteristics for advanced thermal energy storage fluids.

Non-Aqueous Solvent Compatibility for Homogeneous Synthesis

For organic synthesis requiring non-aqueous conditions, the choice of cation heavily influences reagent availability. Potassium nitrite demonstrates functional solubility in liquid ammonia and low-chain alcohols (especially when heated), whereas sodium nitrite is largely insoluble or exhibits severely restricted solubility in these media [1]. This differential solubility allows potassium nitrite to act as a homogeneous nitrosating or diazotizing agent in organic solvent systems where sodium nitrite would remain as an unreactive heterogeneous suspension [2].

Evidence DimensionSolubility in liquid ammonia and alcohols
Target Compound DataSoluble in liquid ammonia and hot low-chain alcohols
Comparator Or BaselineSodium nitrite (poorly soluble/insoluble in many organic media)
Quantified DifferenceEnables homogeneous vs. heterogeneous reaction kinetics
ConditionsNon-aqueous solvent systems (liquid NH3, low-chain alcohols)

Crucial for executing complex diazotization and nucleophilic substitution reactions in moisture-sensitive organic synthesis workflows.

Ultra-Concentrated Liquid Corrosion Inhibitors

Leveraging its 312 g/100 g aqueous solubility, potassium nitrite is the optimal choice for formulating high-density, water-based corrosion inhibitors for closed-loop cooling systems. This allows for lower dosing volumes and prevents the low-temperature precipitation issues common with sodium nitrite formulations [1].

Non-Aqueous Diazotization and Nitrosation

In pharmaceutical and fine chemical synthesis where water must be excluded, potassium nitrite's solubility in liquid ammonia and low-chain alcohols allows it to serve as a homogeneous source of the nitrite ion. This ensures consistent reaction kinetics for amine substitution and nucleophilic aromatic nitration compared to heterogeneous sodium nitrite suspensions [2].

Advanced Molten Heat Transfer Salts (HTS)

Due to its distinct 440 °C melting point and specific eutectic interactions, potassium nitrite is utilized in specialized thermal energy storage and heat transfer fluid blends. It provides unique thermophysical properties and freezing point depression when combined with other alkali nitrates and nitrites in concentrated solar power (CSP) applications [3].

Physical Description

Potassium nitrite appears as a yellowish white crystalline solid. Noncombustible but accelerates the burning of all combustible material. If large quantities are involved in fire or if the combustible material is finely divided, an explosion may result. May explode under prolonged exposure to heat. Toxic oxides of nitrogen are produced in fires. Used to make other chemicals and in chemical analysis.
DryPowder
White or slightly yellow, deliquescent granules
WHITE-TO-YELLOW DELIQUESCENT SOLID IN VARIOUS FORMS.

Color/Form

White or slightly yellow granules or rods
White crystals

Boiling Point

537 °C (explodes)

Density

1.915
1.9 g/cm³

Melting Point

441 °C with decomp starting at 350 °C
441 °C

UNII

794654G42L

GHS Hazard Statements

H272: May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H301: Toxic if swallowed [Danger Acute toxicity, oral];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

Therapeutic Uses

... Nitrite has vasodilating properties, probably through transformation into nitric oxide (NO) or a NO-containing molecule acting as a signal factor for smooth muscle relaxation ... /Nitrite/

Mechanism of Action

The two basic actions of sodium nitrite in vivo are relaxation of smooth muscle, especially of small blood vessels, and in toxic doses conversion of hemoglobin to methemoglobin. Same dual toxicity is shared by many inorganic ... nitrites S ... /Sodium nitrite/
The principal mechanism of nitrite toxicity is the oxidation of the ferrous iron (Fe2+) in deoxyhemoglobin to the ferric (Fe3+) valence state, producing methemoglobin. Methemoglobin cannot reversibly bind or transport circulating oxygen. Depending on the percentage of total methemoglobin in oxidized form, the clinical picture is one of oxygen deprivation with cyanosis, cardiac dysrhythmias and circulatory failure, and progressive central nervous system (CNS) effects. CNS effects can range from mild dizziness and lethargy to coma and convulsions. ... A chocolate-brown or slate-gray central cyanosis (involving the trunk and proximal portions of the limbs, as well as the distal extremities, mucous membranes, and lips) is one of the hallmarks of methemoglobinemia. This cyanosis is due to the dark chocolate-brown color of methemoglobin itself and can become noticeable at a concentration of 10% to 15% of total hemoglobin. /Nitrates and nitrites/
... The major concern of possible long-term effects of exposure to nitrate and nitrite is associated with formation of nitroso compounds, many of which are carcinogenic. This formation may take place wherever nitrite and nitrosable compounds are present, but it is favored by acidic conditions or the presence of some bacteria. The gastrointestinal tract and especially the stomach is regarded as the main formation site, but nitrosation reactions can also take place in an infected urinary bladder ... /Nitrate and nitrite poisoning/
Acute nitrate toxicity is almost always seen in infants rather than adults when it results from ingestion of well waters and vegetables high in nitrates ... /It was/ deduced that infants were prone to upset stomachs and achlorhydria. As result, stomach pH increased in alkalinity allowing nitrate-reducing organisms to enter and to reduce nitrates to nitrites. A gastric pH above 4 supports nitrate-reducing organisms ... Immature enzyme systems may also be of importance ... Fetal hemoglobin (hemoglobin F) is oxidized by nitrite to methemoglobin at rate twice as rapid as adult hemoglobin (hemoglobin A). Furthermore, enzymatic capacity of erythrocytes of newborn infants to reduce methemoglobin to hemoglobin appears less than that of adults. Difference is probably due to developmental deficiency in activity of DPNH-methemoglobin reductase (diphosphopyridine nucleotide). As opposed to adults, several clinical, physiologic and metabolic factors predispose infants to development of methemoglobinemia and acute nitrate poisoning. /Nitrate and nitrite/
Nitrite is involved in the oxidation of hemoglobin (Hb), normally present in blood, to methemoglobin (MetHb). The ferrous iron Fe2+ of the heme group is oxidized to ferric iron Fe3+ and oxygen and nitrite bind more firmly to this oxidized heem. During the process of MetHb formation, nitrate is eventually generated from nitrite. Thus, blood oxygen transport to the tissues and organs is inhibited. The rate of formation of MetHb varies considerably between animal species ... At low levels of nitrite exposure, MetHb formation is reversible. The rate of MetHb reduction, which is catalyzed by the enzyme system NADPH-MetHb reductase, also varied among species, with a high correlation between formation and reduction rates of MetHb. At high nitrite exposure, the reductase system becomes saturated and can no longer cope with MetHb formation. Such saturation results in increased MetHb concentration in the blood leading to ischaemia in tissues, cyanosis, irreversible damage to the tissues and ultimately to mortality ... Young infants (aged < 3 months) are extremely susceptible to nitrite-induced MetHb formation because of the presence of fetal Hb. Fetal Hb can comprise initially 60 to 80% of the total Hb, decreasing to 20 to 30% within 3 months. Fetal Hb seems to be more easily converted to MetHb. In addition, NADPH-MetHb reductase which catalyzes MetHb reduction to Hb is normally deficient in neonatal erythrocytes. /Nitrite/
... Nitrite may exhibit mutagenic activity by three mechanisms: (i) nitrite may deaminate DNA-bases in single strand vital DNA. Spontaneous deaminations, however, are frequent and DNA-repair systems correcting these lesions are present in bacteria and probably mammalian cells as well, (ii) formation of intra- or interstrand crosslinks between purine residues may occur resulting in distortion of the helix in the case of double-stranded DNA. An induction of this type of lesions may be enhanced by the presence of molecules proximate to DNA, like polyamines, glycols, alcohols and phenols ... and (iii) nitrite may react with nitrosatable agents to form N-nitroso compounds and thus indirectly exhibit mutagenic (and carcinogenic) activity. /Nitrite/

Pictograms

Environmental Hazard Acute Toxic

Oxidizer;Acute Toxic;Environmental Hazard

Other CAS

7758-09-0

Associated Chemicals

Nitrite;14797-65-0

Wikipedia

Potassium nitrite

Use Classification

Food additives
COLOUR_RETENTION_AGENT; -> JECFA Functional Classes

Methods of Manufacturing

Potassium nitrite can be obtained by reduction of potassium nitrate ... Production of potassium nitrite by absorption of nitrogen oxides in potassium hydroxide or potassium carbonate solution is not employed on a large scale because of the high price of these alkalies. Furthermore, the fact that potassium nitrite is highly soluble in water makes the solid difficult to recover.

General Manufacturing Information

Industrial gas manufacturing
Paint and coating manufacturing
Printing ink manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Nitrous acid, potassium salt (1:1): ACTIVE
S - indicates a substance that is identified in a final Significant New Use Rule.
Food for babies less than 6 month of age should not contain added nitrites. /Nitrites/
Potassium nitrite has the pharmacological effects of the other nitrites.
MID /MEAT INSPECTION DIVISION (DEPARTMENT OF AGRICULTURE)/ LIMITATION: SOURCE OF NITRITE IN CURED PRODUCTS; 7 LB/100 GAL PICKLE; 3 1/2 OZ/100 LB MEAT (DRY CURE); 2 3/4 OZ/100 LB CHOPPED MEAT.

Analytic Laboratory Methods

Method 418E: Devarda's Alloy Reduction Method. This method is recommended for oxidized nitrogen concn greater than 2 mg/l. In this technique, nitrate ion and nitrite ion are reduced to ammonia under hot alkaline conditions in the presence of a reducing agent, Devarda's alloy (an alloy of 50% copper, 45% aluminum and 5% zinc). The reduction is carried out in a kjeldahl distillation apparatus. Under hot alaline conditions, the ammonia formed distills and is trapped in a receiving flask containing boric acid. The ammonia can be determined either by direct nesslerization or acidimetrically. /A separate determination of nitrogen dioxide should be made and subtracted, otherwise the result is reported as "total oxidized nigrogen."/ The recovery of 200 to 400 ug nitrate ion-nitrogen from partially treated effluents was found to average 96% with a coefficient of variation of 7.7%. /Total oxidized nitrogen/
Method: EPA-NERL 300.0; Procedure: ion chromatography with conductivity detector; Analyte: nitrite; Matrix: drinking water, surface water, mixed domestic and industrial wastewaters, groundwater, reagent waters, solids (after extraction), leachates (when no acetic acid is used); Detection Limit: 0.004 mg/L. /Nitrite/
Method: EPA-OGWDW/TSC 300.1; Procedure: ion chromatography with conductivity detector; Analyte: nitrite; Matrix: reagent water, surface water, ground water, and finished drinking water; Detection Limit: 0.001 mg/L. /Nitrite/
Method: EPA-NERL 353.4; Procedure: automated gas segmented continuous flow colorimetric system; Analyte: nitrite; Matrix: estuarine and coastal waters; Detection Limit: not provided. /Nitrite/
For more Analytic Laboratory Methods (Complete) data for POTASSIUM NITRITE (17 total), please visit the HSDB record page.

Storage Conditions

Keep well closed.
Store in airtight containers.
Fireproof. Provision to contain effluent from fire extinguishing. Separated from combustible and reducing substances, acids. Dry. Well closed.

Interactions

Methylene blue has a protective effect against nitrite-induced MetHb formation ... Dietary factors may have a protective effect against MetHb formation. Examples are ascorbic acid (vitamin C) and methionine which reduced the level of nitrite-induced MetHb when added to the diet of guinea-pigs. Conversely, guinea-pigs deficient in ascorbic acid had higher nitrite-induced MetHb levels than control animals ... /Nitrite/
The effect of nitrite ingestion on the intestinal deconjugation and absorption of folic acid (PGA) and brewers yeast folate was investigated using a rat bioassay and liver folate uptake as the response parameter. Male weanling Sprague Dawley rats were depleted on a low folate AIN-76A formulated basal diet for 21 days. During a 14 day repletion period, folic acid (PGA) and brewers yeast were added to provide 0.25, 0.5 and 1.0 mg of folate per kg of diet. Potassium nitrite was administered as part of the diet at 0.5%. All diets were made isonitrogenous and isocaloric. Based on a parallel line assay, the relative bioavailability of folate in the brewers yeast diet (109) was significantly higher than in the standard diet (PGA = 100). When combined with nitrite, the relative bioavailability of the PGA diet was not significantly different (101), while that of the brewers yeast diet was significantly lower than the standard diet. Concomitant ingestion of nitrite significantly reduced the bioavailability of brewers yeast folate but not that of PGA in rats. This appeared to be a direct effect of oxidation by nitrite on the more susceptible substituted folates in brewers yeast.
... In vivo formation of nitrosopiperidine /was demonstrated/ in the stomach of rats from nitrate and piperidine. At comparable doses, a lesser degree of nitrosation occurred with nitrite and piperidine. /Nitrate and nitrite/
No increase was found in urinary nitrosamine levels of human subjects after consumption of meals with fish or beef (source of amines), bacon (source of pre-formed nitrosamines), in combination with spinach and vegetable juice (source of nitrate/nitrite). /Nitrate or nitrite/
For more Interactions (Complete) data for POTASSIUM NITRITE (6 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023

Explore Compound Types